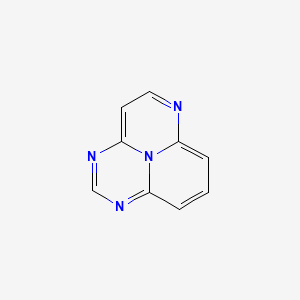
1,3,6,9b-Tetraazaphenalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,9b-Tetraazaphenalene is a heterocyclic compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.1707 g/mol . This compound is characterized by its unique structure, which includes four nitrogen atoms within a fused ring system. It is also known by other names, such as 1,3,6-Triazacyclo[3.3.3]azine .
Vorbereitungsmethoden
The synthesis of 1,3,6,9b-Tetraazaphenalene typically involves cyclization reactions that incorporate nitrogen-containing precursors. One common synthetic route includes the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. Industrial production methods may involve similar cyclization reactions but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1,3,6,9b-Tetraazaphenalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the ring can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and various catalysts are often used in these reactions. Conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,6,9b-Tetraazaphenalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,6,9b-Tetraazaphenalene involves its interaction with various molecular targets. The nitrogen atoms in its structure allow it to form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in both biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
1,3,6,9b-Tetraazaphenalene can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazine: Another nitrogen-containing heterocycle with different reactivity and applications.
1,3,5-Triazine: Known for its use in herbicides and resins.
Tetrazine: Used in click chemistry and bioorthogonal reactions.
Eigenschaften
CAS-Nummer |
37159-99-2 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-2-7-10-5-4-9-12-6-11-8(3-1)13(7)9/h1-6H |
InChI-Schlüssel |
MAEGTYLEMVJXMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC3=CC=NC(=C1)N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


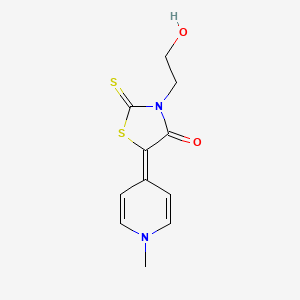
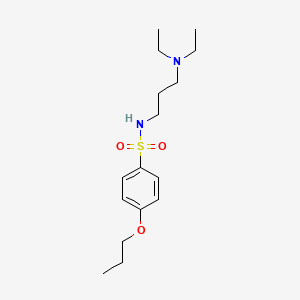
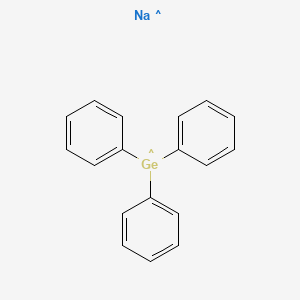
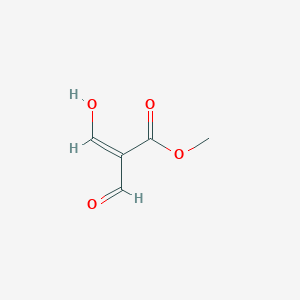
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)



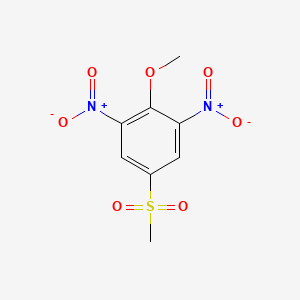
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)


